Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate
Description
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23) |
InChI Key |
CUCHXCUJNJXXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of (S)-2-amino-3-methylbutanoic acid, followed by coupling with piperidin-3-yl carbamate. The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is also a critical factor in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in alcohol solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances binding affinity to the target site, while the piperidine ring provides structural stability. The carbamate moiety can undergo hydrolysis, releasing the active amine that exerts the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)methylcarbamate
- ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
Uniqueness
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C18H27N3O3, with a molecular weight of approximately 333.4 g/mol. The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its role in various biological activities.
- Benzyl Group : This aromatic group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
- Carbamate Functional Group : This group is significant for its reactivity and potential interactions with biological targets.
This compound exhibits various biological activities that can be attributed to its structural features:
- Neurotransmitter Modulation : The compound's structural similarity to known bioactive molecules suggests it may interact with neurotransmitter receptors, particularly those involved in pain modulation and neurological disorders.
- Receptor Antagonism : Research indicates that compounds with similar piperidine structures can act as antagonists for specific receptors, such as the CC chemokine receptor 3 (CCR3). These compounds have shown potent activity in inhibiting eotaxin-induced calcium mobilization in human eosinophils, indicating a potential role in inflammatory responses .
- Enzyme Interaction : The carbamate moiety may facilitate interactions with various enzymes, potentially influencing metabolic pathways and pharmacokinetics .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific receptor-mediated pathways. For instance, structure-activity relationship (SAR) analyses have shown that modifications to the piperidine ring can significantly enhance binding potency and selectivity towards certain receptors .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the drug's behavior in vivo. Research has indicated that the drug-target residence time influences both the efficacy and metabolism of similar compounds. For example, longer residence times can lead to sustained receptor occupancy and improved therapeutic outcomes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(isopropyl)carbamate | C19H29N3O3 | Enantiomeric variation |
| 1-(2-Amino-3-methylbutanoyl)piperidine | C12H18N2O | Lacks benzyl group |
| Benzyl N-(piperidin-4-yl)carbamate | C18H25N3O2 | Different piperidine position |
The unique stereochemistry at the amino acid side chain of this compound may influence its biological activity compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
